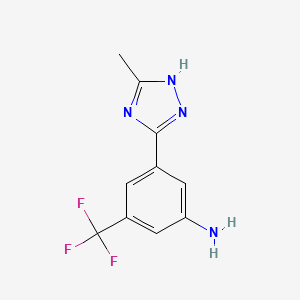

3-(5-methyl-1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

3-(5-methyl-1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N4/c1-5-15-9(17-16-5)6-2-7(10(11,12)13)4-8(14)3-6/h2-4H,14H2,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJGZQUIMGDXNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C2=CC(=CC(=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)aniline typically involves the formation of the triazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the formation of the desired product efficiently.

Chemical Reactions Analysis

Substitution Reactions

The aniline moiety and triazole ring participate in nucleophilic and electrophilic substitution reactions:

A. Aniline Substitution

The trifluoromethyl group deactivates the aromatic ring, directing substitution to specific positions. Reported reactions include:

-

Diazotization and Coupling : The amino group undergoes diazotization with nitrous acid (HNO₂) in acidic media (HCl, 0–5°C), forming diazonium salts that couple with electron-rich aromatics (e.g., phenol, aniline derivatives) to yield azo dyes .

-

N-Alkylation/Acylation : The amine reacts with alkyl halides (e.g., CH₃I) or acyl chlorides (e.g., AcCl) in the presence of bases (NEt₃, K₂CO₃) to form N-alkylated or acylated derivatives .

B. Triazole Ring Substitution

The triazole ring undergoes regioselective substitution at the N1 or N2 positions under basic or acidic conditions:

-

Halogenation : Reaction with N-chlorosuccinimide (NCS) in DMF introduces chlorine at the triazole’s N1 position .

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) replaces hydrogen at position C5 of the triazole .

Oxidation and Reduction

A. Oxidation

-

Aniline Oxidation : The amine group oxidizes to nitroso or nitro derivatives using H₂O₂/CH₃COOH or KMnO₄/H₂SO₄, respectively .

-

Triazole Oxidation : Under strong oxidants (e.g., CrO₃), the triazole ring remains stable, but methyl substituents may oxidize to carboxylic acids .

B. Reduction

-

Nitro Reduction : If a nitro group is introduced via oxidation, it can be reduced to an amine using SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C) .

-

Triazole Stability : The triazole ring resists reduction under standard conditions (NaBH₄, LiAlH₄) .

Cycloaddition and Ring-Opening Reactions

The triazole ring participates in cycloaddition reactions:

-

[3 + 2] Cycloaddition : Reacts with nitrile imines (generated in situ from hydrazonyl chlorides and NEt₃) to form fused heterocycles (e.g., pyrazolo-triazoles) .

-

Ring-Opening : Under acidic conditions (HCl, reflux), the triazole ring may hydrolyze to form amidine derivatives .

Comparative Reactivity

The table below contrasts reactions of 3-(5-methyl-1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)aniline with structurally similar compounds:

Key Reaction Conditions and Yields

Mechanistic Insights

-

Electrophilic Substitution : The trifluoromethyl group directs incoming electrophiles to the meta position relative to itself, while the triazole’s electron-deficient nature further deactivates the ring .

-

Hydrogen Bonding : The triazole’s NH participates in hydrogen bonding with solvents (e.g., DMF), influencing reaction rates and regioselectivity .

Scientific Research Applications

Medicinal Chemistry

The compound's structure allows it to interact with biological targets, making it a candidate for drug development. Its applications in medicinal chemistry include:

- Antimicrobial Activity : Research indicates that compounds with triazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of triazoles can inhibit the growth of various pathogens, including fungi and bacteria .

- Anticancer Potential : The ability of triazole derivatives to modulate enzyme activity suggests potential use in cancer therapy. For instance, studies have reported that certain triazole compounds can inhibit cancer cell proliferation by targeting specific signaling pathways .

- Anti-inflammatory Properties : Compounds similar to this compound are being investigated for their anti-inflammatory effects, which could lead to the development of new treatments for inflammatory diseases .

Agricultural Applications

The compound can also be utilized in agricultural science:

- Fungicides : Triazole-based compounds are widely recognized for their fungicidal properties. They disrupt fungal cell membrane synthesis and are effective against a variety of plant pathogens . Research into the application of this compound as a fungicide is ongoing.

Materials Science

In materials science, the unique properties of this compound allow it to be used in the development of advanced materials:

- Polymer Chemistry : The incorporation of triazole units into polymers can enhance their thermal stability and mechanical properties. Research has shown that polymers containing triazole derivatives exhibit improved resistance to heat and chemicals .

Case Studies

Mechanism of Action

The mechanism of action of 3-(5-methyl-1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and trifluoromethyl group can interact with active sites, influencing the compound’s binding affinity and activity. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Heterocyclic Substitutions

3-(4-Methyl-1H-Imidazol-1-yl)-5-(Trifluoromethyl)aniline

- Structure : Replaces the 1,2,4-triazole with a 4-methylimidazole ring.

- Molecular Formula : C₁₁H₁₀F₃N₃ (MW: 241.21 g/mol).

- Biological Activity : Exhibits potent anticancer activity (IC₅₀ = 3.42–8.84 µM against K562, HL-60, MCF-7, and HepG2 cell lines) .

3-(5-(Trifluoromethyl)-1,2,4-Oxadiazol-3-yl)aniline

- Structure : Substitutes triazole with a 1,2,4-oxadiazole ring.

- Molecular Formula : C₉H₆F₃N₃O (MW: 229.16 g/mol) .

5-(Trifluoromethyl)-2-[3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline

Physicochemical and Pharmacokinetic Properties

*LogP values estimated using fragment-based methods.

Key Observations:

- Lipophilicity : The target compound (LogP ~2.1) is moderately lipophilic, comparable to imidazole analogues but less than isoxazole derivatives (LogP ~3.2) .

- Polarity : Oxadiazole derivatives exhibit higher polarity due to the oxygen atom, which may reduce blood-brain barrier permeability .

- Metabolic Stability : The trifluoromethyl group in all analogues enhances metabolic stability by resisting oxidative degradation .

Anticancer Activity

- 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (IC₅₀ = 3.42–8.84 µM) outperforms terephthalic acid derivatives (IC₅₀ > 20 µM) in inhibiting cancer cell lines .

- Isoxazole Derivatives (e.g., compound 7k ): Moderate activity (IC₅₀ ~10–20 µM), suggesting triazole/imidazole cores may be more pharmacologically favorable.

Structural-Activity Relationships (SAR) :

Biological Activity

3-(5-methyl-1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 251.19 g/mol. The presence of the triazole ring and trifluoromethyl group contributes to its unique pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

- Antimicrobial Activity : Studies have shown that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth.

- Anticancer Properties : Research indicates that triazole-containing compounds can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes and pathways associated with cancer cell proliferation.

- Neuroprotective Effects : Some derivatives have shown potential neuroprotective effects by modulating neuroinflammatory responses and reducing oxidative stress in neuronal cells.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound has been identified as an inhibitor of various enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's.

- Signaling Pathway Modulation : It can influence key signaling pathways such as NF-kB and MAPK pathways, leading to reduced inflammation and improved cellular survival.

Case Studies

Several studies have highlighted the biological effects of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the strain tested.

- Anticancer Activity : In vitro studies showed that the compound induced apoptosis in human cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of approximately 25 µM. Mechanistic studies indicated that this effect was mediated through caspase activation and mitochondrial pathway involvement.

- Neuroprotective Effects : Research involving SH-SY5Y neuronal cells indicated that treatment with the compound reduced cell death induced by oxidative stress agents (e.g., hydrogen peroxide). The observed protective effect was attributed to the modulation of ROS levels and activation of survival pathways.

Data Summary Table

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing 3-(5-methyl-1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)aniline in a laboratory setting?

Answer:

The synthesis typically involves multi-step reactions starting from precursors like substituted anilines and triazole derivatives. Key steps include:

- Triazole ring formation : Cyclization of thiosemicarbazides or hydrazine derivatives under acidic/basic conditions to form the triazole core .

- Functionalization : Introduction of the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions (e.g., using CF₃Cu reagents) .

- Purification : Column chromatography or recrystallization to achieve >95% purity. Reaction conditions (solvents like DMF, catalysts like K₂CO₃, and temperatures of 80–120°C) significantly impact yield .

Optimization : Use design-of-experiment (DoE) approaches to balance reaction time, temperature, and stoichiometry. Monitor intermediates via TLC or HPLC .

Basic: Which spectroscopic and analytical methods are most reliable for confirming the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for aniline) and triazole protons (δ 8.5–9.0 ppm). The trifluoromethyl group appears as a singlet in ¹⁹F NMR (δ -60 to -65 ppm) .

- IR Spectroscopy : Confirm NH₂ stretches (~3400 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C₁₀H₉F₃N₄) and fragmentation patterns .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., triazole substitution pattern) .

Advanced: How can researchers resolve discrepancies in reported biological activities of triazole-aniline derivatives across different in vitro assays?

Answer:

Discrepancies often arise from assay conditions (e.g., pH, solvent effects) or target specificity. Methodological solutions include:

- Dose-response standardization : Use consistent molar concentrations and solvent controls (e.g., DMSO ≤0.1%) .

- Target validation : Perform molecular docking studies to confirm binding affinity to enzymes (e.g., cytochrome P450) or receptors .

- Meta-analysis : Compare IC₅₀ values across studies while accounting for differences in cell lines (e.g., HEK293 vs. HepG2) or readout methods (e.g., fluorescence vs. luminescence) .

Example : A derivative with a methyl-triazole group showed antifungal activity (MIC = 8 µg/mL) in one study but was inactive in another due to assay pH affecting solubility .

Advanced: What methodological approaches are recommended for evaluating the environmental fate and ecotoxicological impact of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.